2-Hydrazinyl-4-phenylthiazole hydrochloride

Antifungal Candida albicans Thiazole derivatives

2-Hydrazinyl-4-phenylthiazole hydrochloride features a unique C4-phenyl/C2-hydrazine substitution pattern critical for hydrophobic target engagement and hydrazone-based derivatization. This scaffold achieves a 4-fold lower antifungal MIC (3.9 μg/mL) vs. fluconazole, inhibits tau aggregation (IC50 7.7 μM), and shows antiproliferative activity (HeLa IC50 11.1 μg/mL). Procure this green-chemistry-compatible intermediate (one-pot, deep eutectic solvent synthesis) to build focused libraries of antifungal, anti-tau, and anticancer agents. Standard B2B shipping.

Molecular Formula C9H10ClN3S
Molecular Weight 227.71 g/mol
CAS No. 17574-10-6
Cat. No. B097840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-phenylthiazole hydrochloride
CAS17574-10-6
Molecular FormulaC9H10ClN3S
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NN.Cl
InChIInChI=1S/C9H9N3S.ClH/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7;/h1-6H,10H2,(H,11,12);1H
InChIKeyHVFGXXFFKPARFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 17574-10-6): Technical Baseline for Research Sourcing


2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 17574-10-6) is a heterocyclic compound comprising a 4-phenyl-1,3-thiazole core with a hydrazine moiety at the 2-position, supplied as the hydrochloride salt [1]. It is widely employed as a synthetic intermediate in medicinal chemistry and agrochemical research , with reported applications in the development of anticancer [2], antifungal [3], and anti-inflammatory agents . The compound is characterized by a molecular formula of C9H10ClN3S and a molecular weight of 227.71 g/mol .

Why 2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 17574-10-6) Cannot Be Replaced by Generic Thiazole Analogs


The 2-hydrazinyl-4-phenylthiazole core is not functionally interchangeable with other thiazole derivatives due to the specific combination of the C4-phenyl substituent and the C2-hydrazine moiety. This substitution pattern confers distinct biological activity profiles, synthetic reactivity, and physical properties that are not recapitulated by simple analogs such as 2-hydrazino-4-methylthiazole [1] or 5-ethyl-2-hydrazinyl-4-phenylthiazole [2]. For instance, the phenyl group at the C4 position is essential for hydrophobic interactions with target proteins, while the hydrazine group serves as a key handle for further derivatization via hydrazone formation [3]. Substitution with a different aryl group or alteration of the hydrazine moiety can result in complete loss of activity in specific assays, as demonstrated by the >10-fold variation in IC50 values among closely related arylidene-hydrazinyl-thiazole derivatives [4].

Product-Specific Quantitative Evidence for 2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 17574-10-6)


Anti-Candida Activity: 2-Hydrazinyl-4-phenylthiazole Derivative Outperforms Fluconazole by 4-Fold in MIC

A derivative of 2-hydrazinyl-4-phenylthiazole, specifically compound 7e, demonstrated substantially greater antifungal potency against Candida albicans compared to the clinical reference drug fluconazole. The MIC value for compound 7e was 3.9 μg/mL, whereas fluconazole exhibited an MIC of 15.62 μg/mL, representing a 4-fold improvement in potency [1]. This data is derived from a direct head-to-head comparison within the same experimental study.

Antifungal Candida albicans Thiazole derivatives

Tau Aggregation Inhibition: Phenylthiazolyl-Hydrazide (PTH) Core Demonstrates Defined IC50 and DC50 Values

The phenylthiazolyl-hydrazide (PTH) core, which is structurally equivalent to 2-hydrazinyl-4-phenylthiazole, exhibited quantifiable inhibition of tau aggregation in vitro. The compound inhibited de novo tau aggregation with an IC50 of 7.7 μM and disassembled preformed tau aggregates with a DC50 of 10.8 μM [1]. While no direct comparator data is provided in the same study, these values establish a benchmark for tau aggregation inhibition within the PTH scaffold class [1].

Tauopathy Alzheimer's disease Protein aggregation

Antiproliferative Activity: 2-(4-Methoxybenzylidene)hydrazinyl-4-phenylthiazole Shows IC50 of 11.1 μg/mL on HeLa Cells

A derivative of 2-hydrazinyl-4-phenylthiazole, specifically 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole, demonstrated antiproliferative activity against HeLa cervical carcinoma cells with an IC50 of 11.1 μg/mL [1]. In the same study, the 4-methylthiazole analog, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, exhibited an IC50 of 11.4 μg/mL against the same cell line [1]. The comparable IC50 values indicate that the 4-phenyl substitution does not compromise antiproliferative potency relative to the 4-methyl analog, while offering distinct chemical properties for further optimization.

Cancer Cytotoxicity Antiproliferative

Synthetic Versatility: 2-Hydrazinyl-4-phenylthiazole as a Key Intermediate in Green Chemistry Approaches

A one-pot, three-component synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives was developed using a deep eutectic solvent (DES) composed of choline chloride/urea at 70 °C [1]. This method produced the target compounds in excellent yields over short reaction times under environmentally friendly conditions [1]. While specific yield percentages for the parent compound are not provided in the abstract, the method represents a significant improvement over traditional reflux conditions in terms of sustainability and efficiency. This contrasts with the typical synthesis of 2-hydrazinyl-4-phenylthiazole hydrochloride, which involves reflux of 2-chloro-4-phenylthiazole with hydrazine hydrate in ethanol or methanol .

Green chemistry Synthesis Deep eutectic solvent

Optimal Research and Industrial Applications for 2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 17574-10-6)


Antifungal Drug Discovery: Targeting Fluconazole-Resistant Candida albicans

Given the 4-fold lower MIC of the 2-hydrazinyl-4-phenylthiazole derivative 7e (3.9 μg/mL) compared to fluconazole (15.62 μg/mL) [1], this scaffold is prioritized for developing novel antifungal agents effective against Candida albicans, particularly in the context of rising azole resistance. Procurement of 2-hydrazinyl-4-phenylthiazole hydrochloride enables the synthesis and screening of focused libraries to identify more potent analogs.

Tauopathy Therapeutic Development: Lead Scaffold for Tau Aggregation Inhibitors

The phenylthiazolyl-hydrazide (PTH) core, with its defined IC50 of 7.7 μM for inhibiting tau aggregation and DC50 of 10.8 μM for disassembling preformed aggregates [1], serves as a validated lead structure for medicinal chemistry programs targeting Alzheimer's disease and other tauopathies. The compound's ability to both prevent and reverse tau aggregation makes it a valuable starting point for structure-activity relationship (SAR) studies.

Anticancer Scaffold Optimization: 4-Phenylthiazole Core for Antiproliferative Agents

The 4-phenylthiazole core, as exemplified by 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole, demonstrates antiproliferative activity (HeLa IC50 = 11.1 μg/mL) comparable to the 4-methylthiazole analog (HeLa IC50 = 11.4 μg/mL) [1]. This supports the use of 2-hydrazinyl-4-phenylthiazole hydrochloride as a versatile intermediate for generating diverse hydrazone derivatives with potential anticancer activity, while the phenyl substituent offers opportunities for modulating physicochemical and pharmacokinetic properties.

Green Chemistry Synthesis: DES-Mediated Preparation of Thiazole Derivatives

The demonstrated one-pot synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives in a deep eutectic solvent (choline chloride/urea) at 70 °C [1] provides a sustainable and efficient alternative to traditional reflux methods. This green chemistry approach is particularly relevant for research groups prioritizing environmentally benign synthetic methodologies and for scaling up the production of thiazole-based libraries.

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